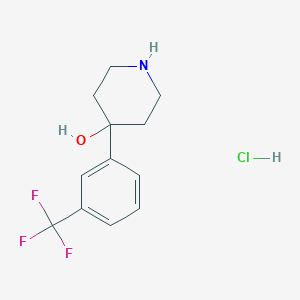

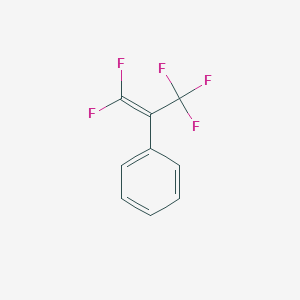

(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

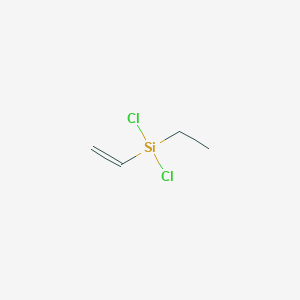

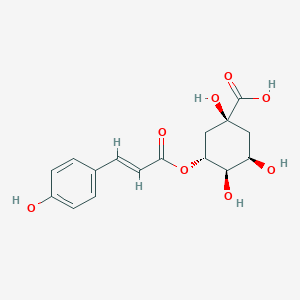

“(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene” is a chemical compound with the molecular formula C9H5F5 . It is also known as 1,1,3,3,3-Pentafluoro-1-propen-2-yl benzoate .

Synthesis Analysis

One of the methods reported for its synthesis involves dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane .Molecular Structure Analysis

The molecular structure of “(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene” contains a total of 22 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene” include a density of 1.4±0.1 g/cm3, boiling point of 203.5±40.0 °C at 760 mmHg, vapour pressure of 0.3±0.4 mmHg at 25°C, enthalpy of vaporization of 44.0±3.0 kJ/mol, flash point of 79.5±29.6 °C, and index of refraction of 1.442 .Aplicaciones Científicas De Investigación

Synthesis and Characterization of New Fluorine-Containing Polyethers

- Study Overview : This research explores the synthesis of a highly fluorinated monomer, leading to the development of soluble, hydrophobic, low dielectric polyethers. These materials exhibit moderate thermal stability and have potential applications in areas requiring materials with specific dielectric properties (Fitch et al., 2003).

Electrochemistry and Electrogenerated Chemiluminescence

- Study Overview : The study investigates the electrochemical behaviors and electrogenerated chemiluminescence (ECL) of certain compounds. These compounds display strong absorption in the UV-visible spectrum and exhibit blue fluorescence emission, suggesting potential uses in electronic and photonic devices (Qi et al., 2016).

Addition of Free Radicals to Unsaturated Systems

- Study Overview : This research delves into the reactions of 1H-pentafluoropropene with various agents under free-radical conditions. The findings contribute to a better understanding of the chemical behavior of such compounds, which is crucial for their application in synthetic chemistry (Haszeldine et al., 1974).

Highly Efficient Anion Transport Mediated by Benzene Derivatives

- Study Overview : This study explores how the modification of benzene derivatives can significantly enhance their anion transport activities. Such findings have implications for the development of new materials in energy storage and conversion (Peng et al., 2016).

Structure of Ionic Liquid-Benzene Mixtures

- Study Overview : The research investigates the structure of liquid mixtures involving benzene, which can have significant implications for the development of new solvent systems and their applications in various chemical processes (Deetlefs et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

1,1,3,3,3-pentafluoroprop-1-en-2-ylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5/c10-8(11)7(9(12,13)14)6-4-2-1-3-5-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMRUNGTJGIEJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438554 |

Source

|

| Record name | (1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene | |

CAS RN |

1979-51-7 |

Source

|

| Record name | (1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.